6-Acetoxy-2-naphthoic Acid
Overview
Description
6-Acetoxy-2-naphthoic acid is an organic compound with the molecular formula C₁₃H₁₀O₄. It is a derivative of naphthalene, characterized by the presence of an acetoxy group at the sixth position and a carboxylic acid group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including synthetic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Acetoxy-2-naphthoic acid can be synthesized through the acetylation of 6-hydroxy-2-naphthoic acid. The process involves reacting 6-hydroxy-2-naphthoic acid with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures, around 80°C, and the mixture is stirred until the reaction is complete .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves dissolving 6-hydroxy-2-naphthoic acid in an aqueous alkaline solution, followed by acetylation with acetic anhydride. The product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: 6-Acetoxy-2-naphthoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 6-hydroxy-2-naphthoic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Substitution Reactions: The naphthalene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Substitution Reactions: Often involve reagents like halogens or nitrating agents under controlled conditions
Major Products:
Hydrolysis: Produces 6-hydroxy-2-naphthoic acid.
Esterification: Forms various esters depending on the alcohol used.
Substitution Reactions: Yields substituted naphthalene derivatives
Scientific Research Applications
6-Acetoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of synthetic fibers and plastics due to its chemical properties
Mechanism of Action
The mechanism of action of 6-acetoxy-2-naphthoic acid involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming 6-hydroxy-2-naphthoic acid, which can further participate in biochemical pathways. The naphthalene ring structure allows for interactions with aromatic compounds and enzymes, influencing various biological processes .
Comparison with Similar Compounds
- 6-Hydroxy-2-naphthoic acid
- 2-Naphthoic acid
- 3-Hydroxy-2-naphthoic acid
- 2-Methyl-6-acetylnaphthalene
Comparison: 6-Acetoxy-2-naphthoic acid is unique due to the presence of both an acetoxy group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 6-hydroxy-2-naphthoic acid lacks the acetoxy group, limiting its reactivity in esterification reactions .
Properties
IUPAC Name |
6-acetyloxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-12-5-4-9-6-11(13(15)16)3-2-10(9)7-12/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTLBCXRDNIJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066183 | |
Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17295-26-0 | |
Record name | 6-(Acetyloxy)-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17295-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017295260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Acetoxy-2-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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